molecular formula C25H35NO B12621026 6-(Tetradecyloxy)naphthalene-2-carbonitrile CAS No. 920509-95-1

6-(Tetradecyloxy)naphthalene-2-carbonitrile

Cat. No.: B12621026
CAS No.: 920509-95-1
M. Wt: 365.6 g/mol
InChI Key: HEFQGWRPDHHLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tetradecyloxy)naphthalene-2-carbonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a tetradecyloxy group attached to the naphthalene ring at the 6th position and a carbonitrile group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetradecyloxy)naphthalene-2-carbonitrile typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Tetradecyloxy)naphthalene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Naphthoquinone derivatives

    Reduction: Amino-naphthalene derivatives

    Substitution: Various substituted naphthalene derivatives

Mechanism of Action

The mechanism of action of 6-(Tetradecyloxy)naphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest . This mechanism is similar to that of other microtubule-targeting agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tetradecyloxy)naphthalene-2-carbonitrile is unique due to the presence of the long tetradecyloxy chain, which imparts distinct physical and chemical properties. This long alkyl chain can influence the compound’s solubility, melting point, and interactions with other molecules, making it suitable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

920509-95-1

Molecular Formula

C25H35NO

Molecular Weight

365.6 g/mol

IUPAC Name

6-tetradecoxynaphthalene-2-carbonitrile

InChI

InChI=1S/C25H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-27-25-17-16-23-19-22(21-26)14-15-24(23)20-25/h14-17,19-20H,2-13,18H2,1H3

InChI Key

HEFQGWRPDHHLQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.